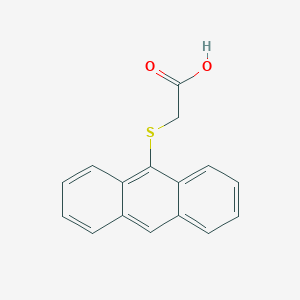![molecular formula C16H18ClN3 B281844 4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline](/img/structure/B281844.png)
4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline, also known as TFMPP, is a psychoactive drug that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. TFMPP is known for its hallucinogenic effects and is often used in combination with other drugs such as benzodiazepines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline and its derivatives have been studied for their synthesis and structural properties. For example, a practical synthetic method for related compounds like S(-)-3-(4-phenyl-1-piperazinyl)-1,2-propanediol was reported, highlighting the advantages of available starting materials and low-cost operation (Xiong Jun, 2001). Additionally, theoretical and experimental investigations into the structural and electronic properties of similar compounds, such as 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride, have been conducted, providing insights into their molecular and biological properties (Muzzaffar A Bhat et al., 2018).
Biological Activities and Applications
The compound and its derivatives have been studied for various biological activities. Research on new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, featuring piperazines and anilines, identified potential hypoxic-cytotoxic agents, suggesting their relevance in therapeutic applications (M. Ortega et al., 2000). Furthermore, compounds like N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides were synthesized and evaluated for their inhibitory potential against tyrosinase and melanin, indicating their potential in depigmentation drug development (H. Raza et al., 2019).
Anticancer and Antituberculosis Studies
Various derivatives of 4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline have been synthesized and screened for their anticancer and antituberculosis activities. For instance, studies on 1,2,4-triazine derivatives bearing a piperazine amide moiety against breast cancer cells showed promising antiproliferative agents (L. Yurttaş et al., 2014). Additionally, synthesized derivatives of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone showed significant antituberculosis and anticancer activity, highlighting their potential in medical applications (S. Mallikarjuna et al., 2014).
Eigenschaften
Molekularformel |
C16H18ClN3 |
|---|---|
Molekulargewicht |
287.79 g/mol |
IUPAC-Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C16H18ClN3/c17-13-2-1-3-16(12-13)20-10-8-19(9-11-20)15-6-4-14(18)5-7-15/h1-7,12H,8-11,18H2 |
InChI-Schlüssel |
IBQKAPDMHHRMRH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-mesityl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281762.png)
![N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281763.png)
![N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281766.png)
![N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281768.png)
![N-(4-iodophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281770.png)
![N-(4-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281771.png)
![N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281774.png)
![N-(3-bromophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281777.png)
![2-oxo-N-propyl-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B281779.png)
![2-Hydroxy-5-[(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B281782.png)

![N-[1,1'-biphenyl]-4-yl-4-bromobenzenesulfonamide](/img/structure/B281784.png)

![4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281791.png)